
4-(4-Ethoxystyryl)-N,N-diphenylaniline
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Overview
Description
4-(4-Ethoxystyryl)-N,N-diphenylaniline is an organic compound that belongs to the class of styryl derivatives It is characterized by the presence of an ethoxystyryl group attached to an N,N-diphenylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxystyryl)-N,N-diphenylaniline typically involves a multi-step process. One common method is the Heck reaction, which involves the palladium-catalyzed coupling of a halogenated aromatic compound with a styrene derivative. The reaction is usually carried out under classical heating conditions or microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxystyryl)-N,N-diphenylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the reduced amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(4-Ethoxystyryl)-N,N-diphenylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxystyryl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by binding to DNA or proteins, leading to changes in cellular processes such as apoptosis or cell cycle arrest. The compound’s ability to generate reactive oxygen species (ROS) and induce oxidative stress is also a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Stilbene Derivatives: Compounds like 4-methoxystyrylbenzofuran and 4-styrylcoumarin share structural similarities with 4-(4-Ethoxystyryl)-N,N-diphenylaniline.
Quinoline Derivatives: 3-styrylquinolin-4(1H)-ones are another class of compounds with similar structural motifs.
Uniqueness
This compound is unique due to its specific combination of an ethoxystyryl group and an N,N-diphenylaniline moiety. This unique structure imparts distinct photophysical and electronic properties, making it particularly valuable in applications such as fluorescent labeling and optoelectronics .
Biological Activity
4-(4-Ethoxystyryl)-N,N-diphenylaniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its effects, mechanisms, and potential applications.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Below is a summary of its reported activities:
Anticancer Activity
A significant study evaluated the anticancer properties of this compound against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest and decreased viability in cancerous cells.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound showed IC50 values ranging from 10 to 20 µM across different cell lines, indicating potent anticancer activity.
Anti-inflammatory Effects
In another study, the compound was tested for its ability to modulate inflammatory responses. It was observed that this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS) stimulated macrophages.
- Methodology : ELISA assays were used to quantify cytokine levels.
- Results : A dose-dependent reduction in cytokine levels was noted, supporting its potential as an anti-inflammatory agent.
Antimicrobial Properties
The antimicrobial efficacy of this compound was assessed against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant bactericidal activity.
- Testing Method : Disc diffusion method and minimum inhibitory concentration (MIC) assays.
- Results : MIC values ranged from 50 to 100 µg/mL, indicating moderate antibacterial activity.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing mitochondrial membrane permeability.
- Cytokine Modulation : It inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines.
- Bacterial Membrane Disruption : The compound interacts with bacterial membranes, causing leakage and cell death.
Properties
Molecular Formula |
C28H25NO |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-[(E)-2-(4-ethoxyphenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C28H25NO/c1-2-30-28-21-17-24(18-22-28)14-13-23-15-19-27(20-16-23)29(25-9-5-3-6-10-25)26-11-7-4-8-12-26/h3-22H,2H2,1H3/b14-13+ |
InChI Key |
PUEGUONXSKLXHC-BUHFOSPRSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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